2-Butyl-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Butyl-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the construction of the benzimidazole ring through the condensation of o-phenylenediamine with various aldehydes or acids . For 2-Butyl-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, the synthetic route may involve multiple steps, including the formation of the piperazine ring and subsequent attachment of the diphenylmethyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Butyl-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity . This can lead to the disruption of essential biological processes, making the compound effective against certain diseases .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
1-(Diphenylmethyl)piperazine: Known for its use in drug synthesis.
Other benzimidazole derivatives: These compounds share similar structural features and biological activities
2-Butyl-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C34H35N5 |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C34H35N5/c1-3-4-17-28-25(2)29(24-35)33-36-30-18-11-12-19-31(30)39(33)34(28)38-22-20-37(21-23-38)32(26-13-7-5-8-14-26)27-15-9-6-10-16-27/h5-16,18-19,32H,3-4,17,20-23H2,1-2H3 |
InChI Key |
QVZHEOBJYCUSCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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